molecular formula C12H18N4O2S B6471838 1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2640897-58-9

1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6471838
CAS No.: 2640897-58-9
M. Wt: 282.36 g/mol
InChI Key: HDQVWYSBZAWNJS-UHFFFAOYSA-N
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Description

The compound “1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . It also appears to contain a methoxymethyl group and a cyclopropanecarbonyl group .


Molecular Structure Analysis

The molecule likely contains a total of 44 bond(s); 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 three-membered ring(s), 2 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the piperazine ring might undergo reactions typical of secondary amines, while the thiadiazole ring might participate in reactions typical of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like the carbonyl group and the ether group might increase its solubility in polar solvents .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could potentially be of interest in fields like medicinal chemistry, if it shows promising biological activity .

Properties

IUPAC Name

cyclopropyl-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-18-8-10-13-12(19-14-10)16-6-4-15(5-7-16)11(17)9-2-3-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQVWYSBZAWNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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